Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine analogues . These analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been studied for their anti-tb properties . They are believed to interact with the bacterial cells, leading to a reduction in bacterial growth .
Biochemical Pathways
Given the reported anti-tb activity of related compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of tb bacteria .
Result of Action
This suggests that the compound may have a similar effect, leading to a reduction in the growth of TB bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with ethyl acetoacetate, followed by cyclization under acidic conditions to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyrimidine class:
Properties
IUPAC Name |
ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-10(15)9-6-14-8(3)5-7(2)12-11(14)13-9/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPSJGHPQNUUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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